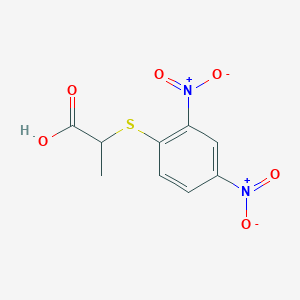
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it an interesting subject of study. In
Mécanisme D'action
The exact mechanism of action of (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is not fully understood. However, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione has various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione in lab experiments is its potential therapeutic effects. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Orientations Futures
There are many potential future directions for research on (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione. Some of the areas that could be explored include further studies on its potential therapeutic effects, investigation of its mechanism of action, and exploration of its potential use in the treatment of neurodegenerative diseases. Additionally, more research could be done to understand the limitations of using this compound in lab experiments and to develop new methods for synthesizing it.
Méthodes De Synthèse
The synthesis of (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione is a complex process that involves several steps. The first step involves the preparation of 2,7-dihydroxychromene-4-one, which is then reacted with 2-aminothiophenol to form 2-(2-hydroxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one. This compound is then reacted with benzaldehyde to form (8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione.
Applications De Recherche Scientifique
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it an interesting subject of study. Some of the areas of research where this compound has been studied include cancer research, neuroprotection, and anti-inflammatory research.
Propriétés
Nom du produit |
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione |
|---|---|
Formule moléculaire |
C24H17NO3S |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(8E)-8-(2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene)chromene-2,7-dione |
InChI |
InChI=1S/C24H17NO3S/c26-19-12-10-16-11-13-22(27)28-24(16)23(19)18-14-21(15-6-2-1-3-7-15)29-20-9-5-4-8-17(20)25-18/h1-13,21,25H,14H2/b23-18- |
Clé InChI |
XSRKDZZAKJLJHM-NKFKGCMQSA-N |
SMILES isomérique |
C\1C(SC2=CC=CC=C2N/C1=C\3/C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
SMILES |
C1C(SC2=CC=CC=C2NC1=C3C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(SC2=CC=CC=C2NC1=C3C(=O)C=CC4=C3OC(=O)C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)



![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)

